molecular formula C7H15ClO4S2 B2654505 3-(tert-Butylsulfonyl)propane-1-sulfonyl chloride CAS No. 1823320-70-2

3-(tert-Butylsulfonyl)propane-1-sulfonyl chloride

Cat. No. B2654505
CAS RN: 1823320-70-2
M. Wt: 262.76
InChI Key: KAAQTVMKLVDGSJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 78-79°C at 15 mmHg .
  • Density : 1.267 g/mL at 25°C .
  • Refractive Index : n20/D 1.453 (lit.) .

Scientific Research Applications

Nucleophilic Sulfoalkylation Reagents

3-(tert-Butylsulfonyl)propane-1-sulfonyl chloride has applications in the preparation of nucleophilic sulfoalkylation reagents. These reagents are developed as alternatives to electrophilic sulfoalkylation reagents like 1,3-propanesultone, which are commonly used for enhancing the hydrophilicity of polymers and proteins (Adamczyk et al., 2001).

Multi-Coupling Reagent

The compound demonstrates utility as a multi-coupling reagent in chemical synthesis. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to produce unsaturated sulfones, which are then used to yield functionally diverse sulfones (Auvray et al., 1985).

Synthesis of Hydroxyalkanesulfonyl Chlorides

It is involved in the synthesis of hydroxyalkanesulfonyl chlorides, which have applications in various chemical reactions and transformations (King & Rathore, 1987).

Precursor to tert-Butyl Cations

This compound is also recognized as a precursor to tert-butyl cations, an important intermediary in many organic reactions (Quintero & Meza-León, 2005).

Intermediate for Asymmetric Synthesis of Amines

The compound is used in the preparation of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, a process critical in the pharmaceutical industry (Ellman et al., 2002).

Catalyst in Organic Synthesis

Its derivatives, such as N-tert-butanesulfinyl imine derivatives, provide a new family of ligands for asymmetric catalysis, crucial in the synthesis of various organic compounds (Evans et al., 2004).

Fuel Desulfurization

It finds application in the field of fuel desulfurization, as part of a process to remove sulfur compounds from fuels, thereby reducing pollution (Kędra-Królik et al., 2011).

Textile Industry

In the textile industry, derivatives of this compound, like propane sultone, are used for chemical modification of cotton, enhancing its properties (Ward et al., 1972).

Safety and Hazards

  • Precautionary Statements : Handle with care, wear appropriate personal protective equipment (eyeshields, gloves, dust mask), and avoid skin and eye contact .

properties

IUPAC Name

3-tert-butylsulfonylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQTVMKLVDGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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